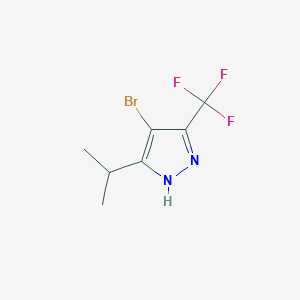

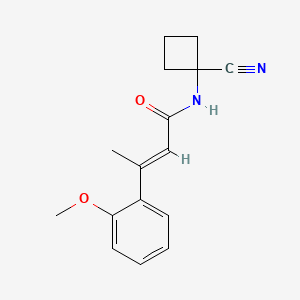

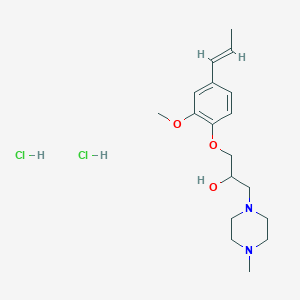

![molecular formula C13H15ClN4OS B2379423 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide CAS No. 1340999-87-2](/img/structure/B2379423.png)

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, making them important therapeutic targets for a range of diseases.

Scientific Research Applications

Antimicrobial and Antifungal Properties

- Compounds similar to 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide have shown promise in antimicrobial and antifungal applications. For instance, a study on thiazole carboxamides revealed significant inhibition rates against certain pathogens (Li Wei, 2012).

Applications in Dyeing and Biological Activities

- Novel heterocyclic aryl monoazo organic compounds, including derivatives of thiazole, have been used for dyeing polyester fibers. These compounds, sharing a structural similarity with 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide, exhibited high efficiency in antioxidant, antitumor, and antimicrobial activities, suggesting potential for biological applications (M. Khalifa et al., 2015).

Oncology Research

- Thiazole carboxamides have been identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against various tumor cell lines. This suggests the potential application of similar compounds in cancer research and treatment (L. Lombardo et al., 2004).

Synthesis and Structural Studies

- Research focusing on the synthesis and crystal structure of related thiazole carboxamides has contributed to a better understanding of these compounds, which is crucial for exploring their potential applications in various scientific fields (Li et al., 2015).

Antipsychotic Potential

- Heterocyclic analogues of similar compounds have been evaluated as potential antipsychotic agents, showing binding affinity to various receptors and exhibiting potent in vivo activities (M. H. Norman et al., 1996).

Mechanism of Action

Target of Action

The compound 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide is structurally similar to Edoxaban , a well-known anticoagulant drug. Edoxaban acts as a direct inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade . Therefore, it’s plausible that our compound may also target Factor Xa, but further experimental validation is needed.

Mode of Action

As a potential Factor Xa inhibitor, the compound could bind to the active site of the enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin . This action would disrupt the coagulation cascade, reducing the formation of blood clots .

Biochemical Pathways

By inhibiting Factor Xa, the compound would affect the coagulation pathway. This pathway is a series of reactions designed to stop bleeding by forming a clot. The inhibition of Factor Xa prevents the formation of thrombin, a key enzyme that converts fibrinogen into fibrin, the main component of blood clots .

Pharmacokinetics

Edoxaban is well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in both feces and urine

Result of Action

The primary molecular effect of this compound, assuming it acts similarly to Edoxaban, would be the prevention of blood clot formation. On a cellular level, this could prevent the aggregation of platelets, a key step in clot formation . Clinically, this could reduce the risk of thrombotic events such as stroke or pulmonary embolism .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. For instance, pH levels could affect the compound’s ionization state and therefore its absorption and distribution. Temperature could impact the compound’s stability. Additionally, the presence of other drugs could affect its metabolism and excretion, potentially leading to drug-drug interactions .

properties

IUPAC Name |

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4OS/c1-3-6-15-12(19)11-8(2)17-13(20-11)18-10-5-4-9(14)7-16-10/h4-5,7H,3,6H2,1-2H3,(H,15,19)(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZODUYQIJXPZSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N=C(S1)NC2=NC=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

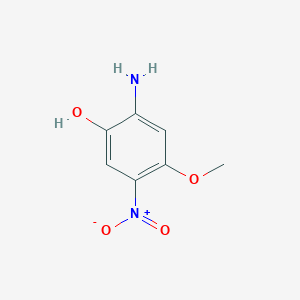

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2379343.png)

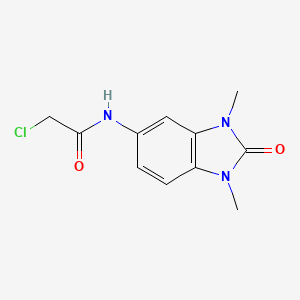

![N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2379349.png)

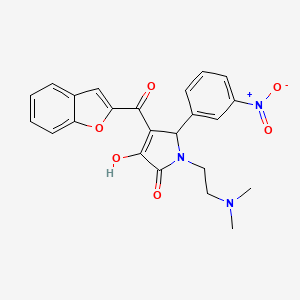

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2379353.png)

![1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2379355.png)

![9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379360.png)